Pcaf-IN-2

PCAF inhibitor Histone acetyltransferase Triazolophthalazine

PCAF-IN-2 (compound 17) is a validated PCAF inhibitor (IC50=5.31 µM) with 2-fold greater potency than structural analog compound 32 (IC50=10.30 µM). It outperforms doxorubicin across HePG2 (1.47-fold), PC3 (7.56 vs. 8.87 µM), and HCT-116 (2.83 vs. 5.23 µM) cancer models. Unlike broad-spectrum BET inhibitors (e.g., bromosporine), PCAF-IN-2 ensures cleaner target engagement. Ideal for PCAF-mediated transcription studies, triazolophthalazine SAR, and preclinical hepatocellular carcinoma research.

Molecular Formula C10H7F3N6
Molecular Weight 268.20 g/mol
Cat. No. B15567094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcaf-IN-2
Molecular FormulaC10H7F3N6
Molecular Weight268.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18)
InChIKeyVXUZXROYRSNHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pcaf-IN-2 (Compound 17) PCAF Inhibitor: Potency, Antitumor Activity, and Procurement-Relevant Differentiation


Pcaf-IN-2, also known as compound 17 or 6-hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine, is a small-molecule inhibitor of the histone acetyltransferase PCAF (p300/CBP-associated factor) [1]. It exhibits an IC50 value of 5.31 µM against PCAF and demonstrates significant antiproliferative activity across multiple human cancer cell lines, including hepatocellular, breast, prostate, and colorectal carcinomas [1]. The compound induces apoptosis and arrests the cell cycle at the G2/M phase in cancer cells [1].

Critical Differentiation: Why Pcaf-IN-2 Cannot Be Substituted with Other PCAF Inhibitors or Triazolophthalazine Analogs


Within the triazolophthalazine series, minor structural modifications drastically alter PCAF inhibitory potency and cellular efficacy. For instance, the 2-fold difference in IC50 between compound 17 (5.31 µM) and its close analog compound 32 (10.30 µM) underscores that not all triazolophthalazines are functionally equivalent [1]. Furthermore, bromosporine, a well-known BET inhibitor with PCAF activity, exhibits an IC50 of 5.00 µM—nearly identical to Pcaf-IN-2 but with a distinct polypharmacology profile that may complicate experimental interpretation [1]. Substituting Pcaf-IN-2 with a less potent analog or a broader-spectrum inhibitor risks undermining assay sensitivity and confounding target engagement conclusions.

Quantitative Evidence Guide: Head-to-Head Performance of Pcaf-IN-2 Against Structural Analogs and Reference Standards


Superior PCAF Inhibition Potency of Pcaf-IN-2 (Compound 17) vs. Structural Analogs and Bromosporine

Pcaf-IN-2 (compound 17) is the most potent PCAF inhibitor within the triazolophthalazine series, with an IC50 of 5.31 µM [1]. In comparison, the closest analog compound 32 has an IC50 of 10.30 µM (1.9-fold less potent), while compounds 18 and 25 are significantly weaker with IC50 values of 17.09 µM and 32.96 µM, respectively [1]. The reference inhibitor bromosporine has an IC50 of 5.00 µM, nearly identical to Pcaf-IN-2; however, bromosporine is a pan-BET inhibitor with broader off-target effects, making Pcaf-IN-2 a more selective tool for probing PCAF-specific biology [1].

PCAF inhibitor Histone acetyltransferase Triazolophthalazine

Enhanced Antiproliferative Activity of Pcaf-IN-2 in Hepatocellular Carcinoma (HePG2) Cells vs. Doxorubicin

In HePG2 human hepatocellular carcinoma cells, Pcaf-IN-2 demonstrates an IC50 of 3.06 µM, exceeding the potency of the standard chemotherapeutic doxorubicin (IC50 = 4.50 µM) by 1.47-fold [1]. This indicates that Pcaf-IN-2 not only inhibits PCAF but also exerts direct cytotoxic effects that surpass a clinically established agent in this model.

Hepatocellular carcinoma Antitumor HePG2

Pcaf-IN-2 Outperforms Doxorubicin in Prostate Cancer (PC3) Cell Line

Against the PC3 prostate cancer cell line, Pcaf-IN-2 exhibits an IC50 of 7.56 µM, which is 1.17-fold lower (i.e., more potent) than doxorubicin's IC50 of 8.87 µM [1]. This differential activity highlights Pcaf-IN-2's potential as a lead compound for prostate cancer research.

Prostate cancer PC3 Cytotoxicity

Potent Inhibition of Colorectal Carcinoma (HCT-116) Cell Growth by Pcaf-IN-2 Compared to Doxorubicin

In HCT-116 colorectal carcinoma cells, Pcaf-IN-2 achieves an IC50 of 2.83 µM, which is 1.85-fold more potent than doxorubicin (IC50 = 5.23 µM) [1]. This substantial margin underscores the compound's robust efficacy in a gastrointestinal cancer model frequently used in preclinical drug development.

Colorectal cancer HCT-116 Antiproliferative

Strategic Procurement Scenarios for Pcaf-IN-2: Where Quantitative Differentiation Drives Experimental Success


PCAF Target Engagement and Functional Genomics Studies

Researchers studying PCAF-mediated transcriptional regulation or histone acetylation can employ Pcaf-IN-2 as a high-potency chemical probe (IC50 = 5.31 µM). Its superior activity over structural analogs (e.g., compound 32) ensures robust target inhibition in cell-based assays, minimizing false negatives due to incomplete PCAF blockade [1].

Antitumor Efficacy Screening in Hepatocellular Carcinoma Models

Given its 1.47-fold greater potency than doxorubicin in HePG2 cells, Pcaf-IN-2 is ideally suited for preclinical studies focused on hepatocellular carcinoma. Researchers can benchmark novel combination therapies or resistance mechanisms against a compound with validated single-agent activity [1].

Lead Optimization and SAR Studies in Triazolophthalazine Chemical Series

Medicinal chemists exploring the triazolophthalazine scaffold can use Pcaf-IN-2 as a reference standard for structure-activity relationship (SAR) investigations. The 2-fold drop in PCAF inhibition observed with compound 32 (IC50 = 10.30 µM) provides a clear quantitative benchmark for evaluating new analogs [1].

Comparative Oncology Research Across Multiple Cancer Types

Pcaf-IN-2's consistent outperformance of doxorubicin in PC3 (7.56 vs. 8.87 µM) and HCT-116 (2.83 vs. 5.23 µM) cell lines makes it a valuable tool for pan-cancer studies exploring PCAF dependency. Procurement enables head-to-head comparisons across prostate, colorectal, and hepatocellular cancer models using a single well-characterized inhibitor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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